molecular formula C13H23NO3 B578115 Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate CAS No. 1257294-04-4

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Cat. No. B578115
M. Wt: 241.331
InChI Key: UEKRZANKPZVKJS-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is approximately 241.327 Da . The SMILES string representation of this compound is CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 .

Scientific Research Applications

Role in Synthesis of Biologically Active Compounds

Kong et al. (2016) synthesized "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate," highlighting its importance as an intermediate in producing compounds like crizotinib, a drug used in cancer therapy. The synthesis demonstrated the compound's utility in constructing complex molecules with potential biological activities, achieved through a series of reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Importance in Drug Development

Further emphasizing its significance, Zhang et al. (2018) reported on "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" as a critical intermediate for small molecule anticancer drugs. The research outlines a high-yield synthesis method for the compound, underscoring its role in the development of novel cancer therapeutics (Zhang et al., 2018).

Application in Piperidine Derivatives Synthesis

Moskalenko and Boev (2014) demonstrated the "3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate," producing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates with high yields. This study provides valuable insights into synthesizing diverse piperidine derivatives, which are promising synthons for medicinal chemistry applications (Moskalenko & Boev, 2014).

Synthesis of Structurally Diverse Molecules

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for creating substituted piperidines. This work showcases the compound's versatility in generating structurally diverse molecules through regioselective ring-opening and subsequent 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Safety And Hazards

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRZANKPZVKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-(2-hydroxy-1-(hydroxymethyl)ethyl)piperidine-1-carboxylic acid tert-butyl ester (7.62 g, 0.029 mol) in anhydrous THF (100 mL) at 0° C., a solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise. The resulting mixture was stirred at 0° C. for 30 min, then a solution of toluenesulfonyl chloride (5.26 g, 0.028 mol) in anhydrous THF (50 mL) was added by canula. The thick reaction mixture was allowed to warm to ambient temperature and stirred for 2 h. A solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise and the reaction mixture heated at 60° C. for 2 h, then concentrated in vacuo. The resulting oil was partitioned between EtOAc and water. The organic layer was separated and washed with brine, then dried (MgSO4) and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, pentane:EtOAc; gradient from 100:0 to 20:80) to afford 4-oxetan-3-ylpiperidine-1-carboxylic acid tert-butyl ester as a white solid (5.33 g, 75%). TFA (10 mL) was added to a solution of 4-oxetan-3-yl-piperidine-1-carboxylic acid tert-butyl ester (7.1 g, 0.029 mol) in DCM (100 mL) and the mixture stirred at ambient temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge (50 g), the cartridge was washed with MeOH before the desired product was eluted using 2 M NH3 in MeOH. The product was collected and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, DCM: 2 M NH3 in MeOH 100:0 to 98:2 to 95:5 to 90:10 to 85:15 to 80:20) to afford 4-Oxetan-3-ylpiperidine as a colourless oil which solidified on standing (2.05 g, 49%). 1H NMR (CDCl3, 300 MHz) δ 4.75 (dd, J=7.9, 6.0 Hz, 2H); 4.52-4.42 (m, 2H); 3.14-3.04 (m, 2H); 2.81-2.67 (m, 1H); 2.61 (td, J=12.2, 2.6 Hz, 2H); 1.85-1.68 (m, 1H); 1.60 (m, 2H) and 1.02 (qd, J=12.2, 4.0 Hz, 2H).
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50 mL
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